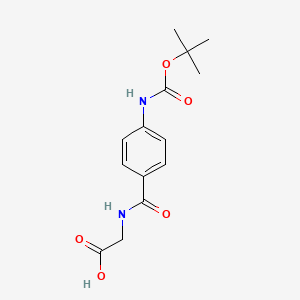

Boc-4-aminohippuric acid

Description

Contextualization within Amino Acid Chemistry and Peptide Synthesis

Boc-4-aminohippuric acid holds a specific place in amino acid chemistry as it is a derivative of glycine (B1666218), an α-amino acid. wikipedia.orghmdb.ca Hippuric acid itself is the N-benzoyl derivative of glycine. hmdb.ca The structure of 4-aminohippuric acid consists of a 4-aminobenzoyl group attached to the nitrogen atom of glycine. In this compound, the amino group on the benzoyl ring is protected by the Boc group.

In peptide synthesis, the controlled, stepwise addition of amino acids is fundamental. This process relies heavily on protecting groups to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group was a cornerstone of early solid-phase peptide synthesis (SPPS) methodologies developed by Bruce Merrifield. peptide.comchempep.com Boc-protected amino acids are used to build peptide chains; the Boc group temporarily blocks the N-terminus of an amino acid, allowing its carboxyl group to couple with the free amino group of the growing peptide chain. peptide.com After coupling, the Boc group is removed with an acid, such as trifluoroacetic acid (TFA), to reveal a new N-terminal amine, ready for the next coupling step. wikipedia.orgpeptide.com

While not a standard proteinogenic amino acid, this compound can be incorporated into peptide-like structures to create peptidomimetics or other complex organic molecules. Its unique structure allows researchers to introduce an aromatic, glycine-linked moiety into a larger molecule with precise control over the reactive amino group.

The Role of Protecting Groups in Complex Molecule Synthesis

The synthesis of complex organic molecules often requires a strategy to differentiate between multiple reactive functional groups. libretexts.org Protecting groups are a critical tool in this endeavor, acting as temporary masks for a specific functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. libretexts.org The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines. jk-sci.com

The Boc group is valued for its stability under a wide range of conditions, including basic hydrolysis and catalytic hydrogenation, while being easily removable under moderately acidic conditions. total-synthesis.com This attribute allows for "orthogonal protection," a strategy where multiple, different protecting groups that can be removed under distinct conditions are used in the same molecule. numberanalytics.com For example, a Boc group (acid-labile) can be used alongside an Fmoc group (base-labile) or a Cbz group (removed by hydrogenolysis), enabling chemists to unmask specific functional groups in a planned sequence. total-synthesis.comnumberanalytics.com

In the case of this compound, the Boc group protects the aniline (B41778) nitrogen (the amino group attached to the benzene (B151609) ring). This protection is essential if one wishes to perform chemistry on the carboxylic acid group—such as forming an ester or an amide—without interference from the aniline nitrogen. Once the desired modifications are complete, the Boc group can be cleanly removed to yield the free amine. jk-sci.com

Historical and Current Research Landscape of Aminohippuric Acid Derivatives

Historically, 4-aminohippuric acid (also known as para-aminohippuric acid or PAH) has been a significant compound in physiology and medicine. wikipedia.org It is not naturally found in the human body but has been used extensively as a diagnostic agent to measure renal plasma flow and the secretory capacity of the kidneys. wikipedia.orgselleckchem.comdrugbank.com Because it is both filtered by the glomerulus and actively secreted by the proximal tubules, its clearance rate from the blood provides a reliable measure of kidney function. wikipedia.org During World War II, it was co-administered with penicillin to prolong the antibiotic's circulation time by competing for the same renal transporters. wikipedia.org

The research landscape for aminohippuric acid derivatives has evolved from these initial diagnostic applications to their use as scaffolds in medicinal chemistry and chemical biology. Researchers synthesize derivatives of 4-aminohippuric acid to create new molecules with potential therapeutic or diagnostic properties. The synthesis of these derivatives often necessitates the use of protecting groups.

The creation of this compound is a direct result of this evolution. It serves as a key intermediate for building more elaborate structures based on the 4-aminohippuric acid core. For instance, the free carboxylic acid of this compound can be coupled to other amines, alcohols, or amino acids. Subsequently, the removal of the Boc group reveals the aniline nitrogen, which can then be further functionalized. This strategy allows for the systematic construction of libraries of compounds for drug discovery or the development of specific molecular probes. Research has also explored radioiodinated versions of aminohippuric acid derivatives for renal studies. taylorandfrancis.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(20)16-10-6-4-9(5-7-10)12(19)15-8-11(17)18/h4-7H,8H2,1-3H3,(H,15,19)(H,16,20)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNIUQCEOZZTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635338 | |

| Record name | N-{4-[(tert-Butoxycarbonyl)amino]benzoyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854621-90-2 | |

| Record name | N-{4-[(tert-Butoxycarbonyl)amino]benzoyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc 4 Aminohippuric Acid and Its Analogs

Strategies for N-Protection of 4-Aminohippuric Acid

The protection of the amino group in 4-aminohippuric acid is a crucial step to prevent unwanted side reactions during subsequent chemical modifications. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. wikipedia.org

Tert-Butyloxycarbonyl (Boc) Group Installation Techniques

The introduction of the Boc group onto the nitrogen atom of 4-aminohippuric acid is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reagent is favored for its high reactivity and the clean byproducts it generates (tert-butanol and carbon dioxide). The reaction conditions for Boc protection are flexible and can be adapted to the specific properties of the substrate. fishersci.co.uk

Commonly, the reaction is carried out in a biphasic system of an organic solvent, such as chloroform, and an aqueous solution of a base like sodium bicarbonate, with the mixture being refluxed. wikipedia.org Alternatively, the protection can be performed in solvents like tetrahydrofuran (B95107) (THF), water, or acetonitrile (B52724) at room temperature or with moderate heating, often in the presence of a base such as sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgfishersci.co.uk For amines with higher nucleophilicity, the reaction with Boc₂O can sometimes proceed directly in methanol (B129727) without the need for an additional base.

The general chemical equation for the Boc protection of 4-aminohippuric acid is as follows:

C₉H₁₀N₂O₃ + (C₅H₉O₂)₂O → C₁₄H₁₈N₂O₅ + C₄H₁₀O + CO₂

(4-Aminohippuric acid) + (Di-tert-butyl dicarbonate) → (Boc-4-aminohippuric acid) + (tert-Butanol) + (Carbon dioxide)

| Reagent | Solvent(s) | Base | Temperature |

| Di-tert-butyl dicarbonate (Boc₂O) | Chloroform/Water | Sodium bicarbonate | Reflux |

| Di-tert-butyl dicarbonate (Boc₂O) | THF, Water, Acetonitrile | Sodium hydroxide, DMAP | Room Temperature to 40°C |

| Di-tert-butyl dicarbonate (Boc₂O) | Methanol | None (for highly nucleophilic amines) | Not specified |

| Di-tert-butyl dicarbonate (Boc₂O) | Dioxane/Water | Sodium hydroxide, Sodium bicarbonate | Not specified |

Precursor Synthesis Routes to 4-Aminohippuric Acid

Acylation Reactions Involving Glycine (B1666218) and Aminobenzoic Acid Derivatives

4-Aminohippuric acid is an amide derivative of the amino acid glycine and 4-aminobenzoic acid. wikipedia.org Therefore, a primary synthetic route involves the acylation of glycine with a derivative of 4-aminobenzoic acid. This reaction forms the characteristic amide (peptide) bond of the hippuric acid structure. google.com

One established method for forming this peptide bond is the mixed anhydride (B1165640) method. In this approach, an acylated amino acid is reacted with an acyl halide in the presence of a tertiary amine to form a mixed anhydride. This reactive intermediate can then react directly with an aminobenzoic acid or an aminohippuric acid to form the desired N-acylaminoacyl aminobenzoic acid. google.com The reaction can be catalyzed by a strong inorganic or organic acid. google.com

The general reaction is as follows:

R-COOH + R'-COCl → R-COOCO-R'

(Acylated amino acid) + (Acyl chloride) → (Mixed anhydride)

R-COOCO-R' + H₂N-C₆H₄-COOH → R-CONH-C₆H₄-COOH + R'-COOH

(Mixed anhydride) + (4-Aminobenzoic acid) → (N-Acyl-4-aminobenzoic acid derivative) + (Carboxylic acid)

Reduction Strategies for Nitro-Containing Intermediates

An alternative and widely used strategy for the synthesis of 4-aminohippuric acid involves the reduction of a nitro-containing intermediate, namely 4-nitrohippuric acid. This approach often begins with the nitration of hippuric acid or the acylation of glycine with 4-nitrobenzoyl chloride.

The synthesis of 4-aminobenzoic acid, a precursor, can be achieved through the catalytic hydrogenation of p-nitrobenzoic acid. chemicalbook.com A typical procedure involves reacting p-nitrobenzoic acid with hydrogen gas in the presence of a Raney nickel catalyst in an autoclave under elevated temperature and pressure. chemicalbook.com This method has been reported to produce 4-aminobenzoic acid in high yields. chemicalbook.com

Similarly, 4-nitrohippuric acid can be synthesized and subsequently reduced to 4-aminohippuric acid. 4-Nitrohippuric acid is also known as N-(4-nitrobenzoyl)glycine. nih.gov The reduction of the nitro group to an amine can be accomplished using various reducing agents, with catalytic hydrogenation being a common and efficient method.

| Starting Material | Intermediate | Product | Key Reaction |

| p-Nitrotoluene | p-Nitrobenzoic acid | 4-Aminobenzoic acid | Oxidation followed by reduction |

| Hippuric acid | 4-Nitrohippuric acid | 4-Aminohippuric acid | Nitration followed by reduction |

| 4-Nitrobenzoyl chloride and Glycine | 4-Nitrohippuric acid | 4-Aminohippuric acid | Acylation followed by reduction |

Derivatization and Functionalization of this compound

Once the amino group of 4-aminohippuric acid is protected with a Boc group, the molecule can be further derivatized and functionalized at other positions, primarily at the carboxylic acid group. This allows for the creation of a library of compounds with potentially diverse biological activities.

The carboxylic acid moiety of this compound can be converted into a variety of other functional groups. For instance, it can be activated and coupled with amines to form amides, with alcohols to form esters, or reduced to an alcohol. These derivatization reactions significantly expand the chemical space accessible from this starting material.

Chemical derivatization is a powerful tool for enhancing the analytical detection of molecules. For amino acids, derivatization can be used to introduce chromophores for UV detection in HPLC or to improve volatility for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov While these techniques are for analytical purposes, the underlying chemical principles of modifying the carboxylic acid group are relevant to the synthetic derivatization of this compound.

A series of alkyl derivatives of 4-aminobenzoic acid have been synthesized by reacting it with various alkylating agents in the presence of potassium carbonate. tandfonline.com This demonstrates that both the amino and carboxylic acid groups of the parent molecule can be sites for functionalization. With the amino group protected in this compound, selective alkylation of the carboxylic acid can be achieved.

| Functional Group | Derivatization Reaction | Resulting Functional Group |

| Carboxylic Acid | Amide coupling | Amide |

| Carboxylic Acid | Esterification | Ester |

| Carboxylic Acid | Reduction | Alcohol |

Formation of Peptide Bonds and Ester Linkages

The chemical structure of this compound, featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, makes it a versatile building block in organic synthesis, particularly for the formation of peptide and ester bonds. The Boc group serves as a crucial protecting group for the amine, preventing it from participating in unwanted reactions while allowing the carboxylic acid moiety to be selectively functionalized.

The formation of a peptide bond, which is fundamentally an amide bond, is achieved through a condensation reaction between the carboxylic acid group of this compound and an amino group of another molecule. youtube.comkhanacademy.org This reaction is typically not spontaneous and requires the activation of the carboxylic acid. youtube.comspringernature.com Common laboratory practice involves the use of coupling reagents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the bond formation. youtube.com The process involves the activated carboxylic acid undergoing a nucleophilic addition-elimination reaction with the amine to form the stable amide linkage. youtube.com

Similarly, ester linkages are formed by reacting the carboxylic acid of this compound with an alcohol. This transformation can be achieved under various conditions. One common method is to use coupling agents analogous to those in peptide synthesis. For instance, the attachment of Boc-protected amino acids to hydroxymethyl resins in solid-phase synthesis is a form of esterification often mediated by reagents like DCC in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). chempep.com Another approach involves the conversion of the Boc-amino acid to its cesium salt, which then reacts with a halide (like the chloromethyl group on a Merrifield resin) to form the ester bond. chempep.comsigmaaldrich.com

| Bond Type | Reactants | Common Reagents/Conditions | Resulting Linkage |

| Peptide Bond | This compound + Amine | DCC, DIC, HBTU, HOBt | Amide (-CONH-) |

| Ester Linkage | This compound + Alcohol | Acid catalysis, DCC/DMAP, Cesium salt method | Ester (-COO-) |

Multi-Component Reactions Incorporating this compound Scaffolds (e.g., Passerini Reactions)

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product. The Passerini reaction is a classic example of an MCR, involving an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy carboxamide. semanticscholar.org

This compound can serve as the carboxylic acid component in the Passerini three-component reaction (P-3CR). nih.govresearchgate.net When combined with an isocyanide and an aldehyde or ketone, the carboxylic acid moiety of this compound is incorporated into the final product, forming a new ester linkage. This approach allows for the rapid generation of diverse and complex molecules, often referred to as peptidomimetics, in a single, atom-economical step. semanticscholar.orgmdpi.com Studies have demonstrated the successful use of N-Boc-4-aminohippuric acid in Passerini reactions with various isocyanides and cyclohexanone (B45756) to synthesize novel α-acyloxy carboxamide derivatives. nih.govresearchgate.netresearchgate.net

Synthesis of Azo Dye Derivatives from 4-Aminohippuric Acid Intermediates

Azo dyes are a major class of synthetic colorants characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. cuhk.edu.hk The synthesis of these dyes typically begins with a primary aromatic amine. unb.ca In this context, the Boc-protecting group of this compound must first be removed to yield the free primary amine of the 4-aminohippuric acid intermediate.

The synthesis proceeds via a two-step process:

Diazotization : The 4-aminohippuric acid intermediate is treated with nitrous acid (HNO₂), usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). researchgate.netjbiochemtech.comimpactfactor.org This converts the primary amino group into a reactive diazonium salt. unb.ca Maintaining a low temperature is critical as diazonium salts are unstable at higher temperatures. cuhk.edu.hk

Azo Coupling : The freshly prepared diazonium salt is then immediately reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative. unb.cajbiochemtech.com The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling component to form the stable azo bond, resulting in the formation of the azo dye. cuhk.edu.hk The specific color of the dye is determined by the chemical structures of both the diazonium salt and the coupling component. cuhk.edu.hk

Solid-Phase Synthetic Approaches Utilizing Boc-Protected Building Blocks

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, is a cornerstone of modern peptide chemistry. researchgate.net This technique involves assembling a peptide chain sequentially while the C-terminal end is covalently attached to an insoluble polymer support or resin. peptide.combachem.com The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classical and robust method used in SPPS. peptide.comseplite.compeptide.com In this approach, the temporary Nα-amino protecting group is the acid-labile Boc group, while more permanent side-chain protecting groups are typically benzyl-based ethers, esters, or carbamates. peptide.compeptide.com

Attachment to Resins and Linker Chemistries

The first step in SPPS is anchoring the C-terminal amino acid, in this case, this compound, to the solid support. researchgate.netpeptide.com This is achieved via a chemical linker, which connects the peptide to the resin. The choice of resin and linker is critical as it dictates the conditions for the final cleavage of the peptide from the support.

For the Boc/Bzl strategy, the most traditional support is the Merrifield resin, which is a chloromethylated polystyrene. chempep.com The attachment, or loading, of the first Boc-amino acid is typically achieved by converting the acid to its cesium or potassium salt, which then displaces the chloride on the resin to form a benzyl (B1604629) ester linkage. chempep.comsigmaaldrich.comsioc-journal.cn

Another type of support is the PAM (phenylacetamidomethyl) resin, which offers greater stability of the anchoring linkage to the repeated acid treatments required for Boc group removal during synthesis. chempep.com For synthesizing peptide amides instead of acids, a benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resin is used. chempep.compeptide.com The first Boc-amino acid is attached to these amino-functionalized resins using standard peptide coupling methods. sigmaaldrich.compeptide.com

| Resin Type | Linker Functional Group | Resulting C-Terminal | Typical Cleavage Agent |

| Merrifield | Chloromethyl | Carboxylic Acid | HF |

| PAM | Phenylacetamidomethyl | Carboxylic Acid | HF |

| BHA/MBHA | Benzhydrylamine | Amide | HF |

Deprotection and Coupling Protocols in Solid-Phase Synthesis

Once the first building block is attached to the resin, the peptide chain is elongated through a repeated cycle of deprotection and coupling steps. peptide.comresearchgate.net

Deprotection : The acid-labile Nα-Boc group is removed to expose a free amino group for the next coupling reaction. This is typically accomplished by treating the peptide-resin with a moderately strong acid, most commonly a solution of 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). chempep.compeptide.comseplite.com This step generates a TFA salt of the N-terminal amine. peptide.compeptide.com

Neutralization : Before the next coupling step, the protonated amino group must be neutralized to its free amine form. This is usually done by washing the resin with a tertiary amine base, such as diisopropylethylamine (DIEA). peptide.compeptide.com Some protocols utilize an "in situ neutralization" method where the neutralization and coupling steps are combined. peptide.compeptide.com

Coupling : The next incoming Boc-protected amino acid is activated and coupled to the newly freed amino group on the resin-bound peptide. Activation is commonly performed using carbodiimides like DCC or DIC, often with additives like HOBt to improve efficiency. peptide.com More modern and efficient coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU). peptide.com The completion of the reaction is monitored, often using a qualitative method like the ninhydrin (B49086) (Kaiser) test. peptide.com

This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed simultaneously using a very strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). chempep.compeptide.com

Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For Boc-4-aminohippuric acid, the characteristic IR absorptions are anticipated as follows:

The presence of the Boc protecting group would be indicated by strong C=O stretching vibrations. The amide linkage, central to the hippuric acid backbone, will also exhibit characteristic absorptions. The aromatic ring and the carboxylic acid moiety further contribute to the complexity and richness of the FT-IR spectrum.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300 | Medium | N-H Stretch (Amide) |

| 3300-2500 | Broad | O-H Stretch (Carboxylic Acid) |

| ~2980, ~2930 | Medium | C-H Stretch (Aliphatic) |

| ~1710 | Strong | C=O Stretch (Boc group) |

| ~1685 | Strong | C=O Stretch (Carboxylic Acid) |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1600, ~1480 | Medium-Weak | C=C Stretch (Aromatic Ring) |

| ~1540 | Medium | N-H Bend (Amide II) |

Note: The exact peak positions can vary depending on the sample preparation and measurement conditions.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the case of this compound, FT-Raman would be especially useful for characterizing the aromatic ring and the C-C backbone.

Key expected Raman signals would include the symmetric breathing mode of the aromatic ring, which is often a strong and sharp peak. The various C-H bending and stretching vibrations, as well as the skeletal vibrations of the entire molecule, would also be observable.

Table 2: Predicted FT-Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3060 | Medium | C-H Stretch (Aromatic) |

| ~2930 | Medium | C-H Stretch (Aliphatic) |

| ~1615 | Strong | C=C Stretch (Aromatic Ring) |

| ~1350 | Medium | C-H Bend |

| ~1000 | Strong | Ring Breathing Mode (Aromatic) |

Note: Raman intensities are relative and depend on the polarizability of the bonds.

Electronic Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org For organic molecules, these transitions typically involve the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). libretexts.org The chromophores within this compound, namely the benzoyl group and the amide linkage, are expected to give rise to characteristic absorption bands.

The primary electronic transitions anticipated for this molecule are π → π* and n → π* transitions. libretexts.org The π → π* transitions, associated with the aromatic ring and the carbonyl groups, are expected to be intense and occur at shorter wavelengths. The n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, are typically less intense and appear at longer wavelengths. youtube.com The presence of the amino group with the Boc protector on the benzene (B151609) ring is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted hippuric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the methylene (B1212753) group of the glycine (B1666218) moiety, and the aromatic protons.

The nine protons of the tert-butyl group are chemically equivalent and will therefore appear as a sharp singlet. The methylene protons will likely appear as a doublet due to coupling with the adjacent N-H proton. The aromatic protons will exhibit a characteristic splitting pattern, likely a pair of doublets, indicative of a para-substituted benzene ring. The amide and carboxylic acid protons may appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in a suitable deuterated solvent)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.5 | Singlet | 9H | -C(CH₃)₃ (Boc group) |

| ~4.0 | Doublet | 2H | -CH₂- (Glycine moiety) |

| ~7.5 | Doublet | 2H | Aromatic Protons (ortho to -NHBoc) |

| ~7.8 | Doublet | 2H | Aromatic Protons (ortho to -C=O) |

| ~8.5 | Triplet/Broad | 1H | -NH- (Amide) |

Note: Chemical shifts are reported relative to a standard (e.g., TMS) and can vary depending on the solvent and other experimental conditions.

Conformational Analysis through Spectroscopic Data

Spectroscopic techniques, particularly NMR and Infrared (IR) spectroscopy, in conjunction with computational methods, provide significant insights into the conformational preferences of molecules like this compound. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group and the amide linkage introduces rotational barriers that influence the molecule's three-dimensional structure.

Studies on N-Boc-protected amino acids and peptides have demonstrated that the solvent polarity can influence the chemical shifts of the carbonyl carbons, which in turn can reveal details about intermolecular and intramolecular interactions. mdpi.com For instance, the formation of an intramolecular hydrogen bond between the oxygen atom of the Boc-carbonyl group and a nearby proton donor, such as the N-H of the amide bond, can be inferred from changes in the ¹³C NMR chemical shifts of the involved carbonyl carbon upon changing the solvent. mdpi.com

In the case of this compound, a potential intramolecular hydrogen bond could exist between the Boc-carbonyl oxygen and the amide proton. The presence of such a hydrogen bond would restrict the rotation around the N-C(O) bond of the Boc group and the C-N bond of the amide linkage, leading to a more defined conformation. This can be investigated by observing the behavior of the carbonyl carbon chemical shifts in solvents of varying polarity. mdpi.com

Furthermore, IR spectroscopy can be a powerful tool for detecting hydrogen bonding. The stretching frequency of a carbonyl group involved in a hydrogen bond is typically shifted to a lower wavenumber compared to a free carbonyl group. By analyzing the carbonyl stretching region in the IR spectrum of this compound in a non-polar solvent, it may be possible to identify distinct bands corresponding to free and hydrogen-bonded carbonyl groups, thus providing evidence for specific conformational arrangements. mdpi.com

Computational studies, such as Density Functional Theory (DFT) calculations, can complement the experimental spectroscopic data by predicting the most stable conformations and their corresponding theoretical IR and NMR spectra. mdpi.com By comparing the calculated spectra with the experimental data, a more detailed and accurate picture of the predominant conformation of this compound in solution can be established.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry Optimization

There are no specific published studies detailing the quantum chemical calculations for the molecular geometry optimization of Boc-4-aminohippuric acid. Such a study would typically involve methods like DFT to determine the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. While the crystal and molecular structure of the parent compound, hippuric acid, has been determined experimentally, this does not provide the computationally derived geometric parameters for its Boc-protected and 4-amino substituted derivative. rsc.org

Conformational Landscape and Potential Energy Surface Analysis

An analysis of the conformational landscape and potential energy surface for this compound is not available in the current body of scientific literature. This type of investigation would be crucial for understanding the molecule's flexibility and the relative energies of its different spatial arrangements (conformers). Studies on simpler peptides, like N-acetyl-glycine-glycine-N'-methylamide, have explored their conformational preferences, but this information cannot be directly extrapolated to the more complex structure of this compound. researchgate.net

Prediction and Assignment of Vibrational Spectra

While experimental FT-IR spectra have been recorded for hippuric acid, a detailed computational prediction and assignment of the vibrational spectra for this compound are not documented. researchgate.netchemicalbook.com A computational study would calculate the vibrational frequencies and modes, aiding in the interpretation of experimental infrared and Raman spectra. Such analyses have been performed for hippuric acid, but not for the specific compound of interest. researchgate.netnih.gov

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO)

A specific electronic structure analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and distributions for this compound, has not been published. The HOMO-LUMO gap is a key parameter for assessing a molecule's chemical reactivity and kinetic stability. pnas.orgnih.gov While general studies on the HOMO-LUMO gaps of amino acids exist, this data is not specific to this compound. researchgate.netresearchgate.net

Computational Studies on Reactivity and Protonation States

There is a lack of computational studies focused on the reactivity and various protonation states of this compound. Such research would provide insights into the molecule's behavior in different chemical environments and its potential reaction pathways. The reactivity of the N-Boc protecting group itself has been a subject of study, but not in the specific context of the entire this compound molecule. researchgate.net

Prediction of Non-Linear Optical Properties

No research is currently available that predicts the non-linear optical (NLO) properties of this compound. NLO properties are important for applications in optoelectronics. sciencepublishinggroup.com While the NLO properties of hippuric acid and its doped crystals have been investigated, these findings are not directly transferable to the Boc-protected analogue. sciencepublishinggroup.comresearchgate.net

Thermodynamic Property Calculations (e.g., Heat Capacity, Entropy, Enthalpy)

Specific thermodynamic properties such as heat capacity, entropy, and enthalpy for this compound, derived from computational calculations, are not found in the literature. Thermodynamic data for simpler molecules like glycine (B1666218) have been calculated, but similar studies for this compound are absent. biomedres.usnih.gov

Applications in Chemical Synthesis and Medicinal Chemistry Research

Boc-4-Aminohippuric Acid as a Versatile Organic Building Block

This compound, with its distinct structural features—a carboxylic acid, a secondary amide, and a Boc-protected aromatic amine—presents a trifunctional scaffold that is highly valuable in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the aromatic amine allows for selective reactions at the carboxylic acid and amide functionalities without interference from the otherwise reactive amino group. This strategic protection is crucial for its role as a versatile building block, enabling chemists to introduce the 4-aminobenzoyl-glycine moiety into a wide array of molecular architectures.

The utility of this compound as a building block is demonstrated in its potential for the synthesis of diverse heterocyclic compounds and in combinatorial chemistry for the generation of compound libraries. The carboxylic acid can be readily activated and coupled with various amines or alcohols to form amides or esters, respectively. Furthermore, the aromatic ring can participate in electrophilic aromatic substitution reactions, although the directing effects of the substituents must be considered.

| Feature | Chemical Group | Reactivity/Functionality |

| Protected Amine | Boc-protected aniline (B41778) | Allows for selective reactions at other sites; can be deprotected for further functionalization. |

| Amide Linkage | Secondary amide | Provides structural rigidity and hydrogen bonding capabilities. |

| Carboxylic Acid | Terminal carboxyl group | Readily activated for coupling reactions (e.g., amidation, esterification). |

| Aromatic Ring | para-substituted benzene (B151609) | Can undergo further substitution; provides a rigid scaffold. |

This table outlines the key functional groups of this compound and their synthetic potential.

Integration into Peptide and Peptidomimetic Design

The structural resemblance of this compound to a dipeptide makes it an excellent candidate for incorporation into peptide and peptidomimetic structures. In peptide synthesis, the Boc group is a well-established protecting group for the N-terminus of amino acids, particularly in solid-phase peptide synthesis (SPPS). mdpi.org The carboxylic acid of this compound can be activated and coupled to the N-terminus of a growing peptide chain, introducing an aromatic, glycine-containing spacer.

Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. wikipedia.org The rigid aromatic core and the defined spatial orientation of the functional groups in this compound make it an attractive scaffold for the design of peptidomimetics, particularly for mimicking beta-turns or other secondary structures of peptides. wjarr.com The incorporation of this non-natural, aromatic amino acid-like unit can impart specific conformational constraints on the resulting molecule, which is a key strategy in the design of potent and selective bioactive compounds. nih.gov

Table of Potential Peptide/Peptidomimetic Modifications with this compound:

| Modification Type | Purpose | Potential Outcome |

|---|---|---|

| Peptide Elongation | Introduction of a spacer | Alters the distance and orientation of pharmacophoric groups. |

| Beta-Turn Mimicry | Constraining conformation | Increases receptor binding affinity and selectivity. |

| Scaffold for Side Chains | Presentation of functional groups | Creation of novel protein-protein interaction inhibitors. |

Design and Synthesis of Bioactive Small Molecules and Pharmaceutical Intermediates

This compound serves as a valuable starting material and intermediate in the synthesis of bioactive small molecules. The 4-aminobenzoyl moiety is a common structural feature in a number of pharmaceuticals. By using the Boc-protected form, chemists can perform various chemical transformations on other parts of the molecule before deprotecting the amine for a final reaction step or to reveal the bioactive pharmacophore.

A notable example of the utility of similar Boc-protected amino derivatives is in the synthesis of enzyme inhibitors. For instance, in the development of dipeptidyl peptidase 4 (DPP4) inhibitors, a class of drugs used to treat type 2 diabetes, Boc-protected aminopiperidines are used as key intermediates to construct the final inhibitor scaffold. nih.gov Analogously, this compound could serve as a precursor for the synthesis of various enzyme inhibitors where the aminobenzoyl-glycine structure is a key recognition element. Substituted hippurates and their analogs have been investigated as substrates and inhibitors of enzymes like peptidylglycine α-hydroxylating monooxygenase (PHM). nih.gov

Research Findings on Analogous Compounds:

| Compound Class | Target | Relevance to this compound |

|---|---|---|

| Substituted Hippurates | Peptidylglycine α-hydroxylating monooxygenase (PHM) | The hippurate core structure is central to this compound, suggesting potential for similar enzyme inhibition. nih.gov |

Application in the Synthesis of Specialty Organic Materials (e.g., Dyes and Pigments)

While direct applications of this compound in the synthesis of specialty organic materials are not extensively documented, the inherent chromophoric properties of its constituent parts, namely the p-aminobenzoic acid moiety, suggest its potential in this area. Aromatic amines are common precursors in the synthesis of azo dyes. researchgate.net The amino group of 4-aminohippuric acid can be diazotized and coupled with various aromatic compounds to produce a wide range of colors. researchgate.net

The presence of the Boc protecting group in this compound would necessitate its removal prior to diazotization. However, this feature could be synthetically advantageous, allowing for the incorporation of the hippuric acid moiety into a larger molecular structure before the final dye-forming reaction. This could lead to the development of dyes with novel properties, such as improved solubility or binding affinity to specific substrates. Derivatives of aminobenzoic acid are known to be useful building blocks for aramids (aromatic polyamides), which are heat- and impact-resistant fabrics. nih.gov

Role in Prodrug Design and Bioconjugation Strategies

Design Principles for Prodrugs Incorporating Aminohippuric Acid Moieties

The prodrug approach involves converting a pharmacologically active agent into an inactive or less active derivative that, after administration, is converted back to the parent drug through enzymatic or chemical processes. nih.govslideshare.net The primary goal is to overcome undesirable drug properties such as poor solubility, low permeability, rapid metabolism, or lack of site-specificity. nih.govijpcbs.com The conjugation of drugs with amino acids or their derivatives, such as 4-aminohippuric acid, is a well-established strategy to enhance pharmacokinetic profiles. nih.govnih.govijper.org

Key design principles for incorporating aminohippuric acid moieties into prodrugs include:

Improving Aqueous Solubility: Many potent drug candidates are abandoned due to poor water solubility. nih.gov Conjugating a lipophilic drug to the polar 4-aminohippuric acid moiety can significantly increase its aqueous solubility, which is a prerequisite for absorption. jddtonline.info

Masking Problematic Functional Groups: The aminohippuric acid carrier can be linked to a functional group on the parent drug that may be responsible for irritation at the administration site or rapid metabolism. ijpsjournal.com

Targeting Endogenous Transporters: A major advantage of using amino acid-based promoieties is the potential to hijack nutrient transport systems. nih.govnih.gov Prodrugs containing the aminohippuric acid structure may be recognized by transporters responsible for carrying amino acids and small peptides across cellular membranes, thereby enhancing absorption. nih.gov

Ensuring Bioreversibility: The linkage between the drug and the aminohippuric acid promoiety (typically an ester or amide bond) must be stable enough to survive transit to the target site but labile enough to be cleaved in vivo, releasing the active parent drug. nih.govphiladelphia.edu.jo The rate of this cleavage can be tuned by modifying the nature of the linkage. nih.gov

The use of Boc-4-aminohippuric acid is instrumental in the synthesis of these prodrugs. The Boc group protects the aromatic amine, preventing it from participating in unwanted side reactions while the carboxylic acid end of the molecule is coupled with the parent drug. masterorganicchemistry.com Following the successful conjugation, the Boc group can be removed under mild acidic conditions to yield the final prodrug, which may have the free amine regenerated or be used for further modification. chemistrysteps.comorganic-chemistry.org

Strategies for Modulating Membrane Permeability and Bioavailability through Derivatization

Strategies to enhance permeability and bioavailability include:

Exploiting Carrier-Mediated Transport: The primary strategy is to create a prodrug that is a substrate for endogenous transporters, such as peptide transporters (PEPT) or organic anion transporters (OATs), which are expressed in the intestine and kidneys. nih.govwikipedia.orgmedpath.com By mimicking natural substrates, these conjugates can be actively transported into cells, bypassing the limitations of passive diffusion. nih.gov

Increasing Lipophilicity for Passive Diffusion: While increasing solubility is often a goal, sometimes a modest increase in lipophilicity is required to enhance passive transport across lipid membranes. ijpcbs.com The selection of the linker between the drug and the aminohippuric acid can be tailored to achieve an optimal hydrophilic-lipophilic balance. slideshare.net

Circumventing Efflux Pumps: Many drugs are actively pumped out of cells by efflux transporters like P-glycoprotein (P-gp), reducing their intracellular concentration and efficacy. Prodrugs designed to be substrates for influx transporters may avoid recognition by these efflux pumps, leading to higher net absorption. patsnap.com

Improving Metabolic Stability: Conjugation can protect the parent drug from enzymatic degradation in the gastrointestinal tract or during first-pass metabolism in the liver, allowing more of the intact drug to reach systemic circulation. ijpsjournal.com

The table below outlines how derivatization with an aminohippuric acid moiety can be used to modulate key biopharmaceutical properties.

| Strategy | Derivatization Approach | Mechanism of Action | Expected Outcome |

|---|---|---|---|

| Enhance Aqueous Solubility | Conjugate a highly lipophilic drug to the carboxylic acid of aminohippuric acid. | Increases the overall polarity and hydrogen bonding capacity of the molecule. jddtonline.info | Improved dissolution in gastrointestinal fluids, leading to higher concentration gradient for absorption. |

| Target Influx Transporters | Create an amide or ester prodrug that mimics the structure of natural amino acids or dipeptides. | The prodrug is recognized and actively transported by carriers such as PEPT1 in the intestine. nih.gov | Increased rate and extent of absorption, leading to higher bioavailability. nih.govpatsnap.com |

| Optimize Hydrophilic-Lipophilic Balance | Incorporate a linker between the drug and the aminohippuric acid moiety. | Fine-tunes the molecule's partition coefficient (log P) for optimal passive diffusion across the lipid bilayer. ijpcbs.com | Enhanced membrane permeability for drugs that are either too polar or too lipophilic. |

| Protect from First-Pass Metabolism | Mask a metabolically labile functional group (e.g., a phenol) on the parent drug via linkage to aminohippuric acid. | The prodrug is not a substrate for metabolic enzymes; the parent drug is released after absorption. ijpsjournal.com | Reduced pre-systemic clearance and increased oral bioavailability. |

Bioconjugation Techniques for Molecular Probes and Targeted Delivery Systems

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to form a single hybrid. nih.govresearchgate.net this compound is a valuable linker in this context. After deprotection of the Boc group to reveal the primary aromatic amine, the molecule possesses two reactive sites for conjugation: the amine and the carboxylic acid. This allows it to serve as a bridge, connecting a payload (like a drug or imaging agent) to a targeting moiety (like an antibody or peptide). nih.govnih.gov

Common bioconjugation reactions involving the functional groups of 4-aminohippuric acid include:

Amide Bond Formation: This is the most common bioconjugation reaction. The carboxylic acid of 4-aminohippuric acid can be activated (e.g., with EDC/NHS) and reacted with a primary amine on a protein or other molecule. Conversely, the amine of 4-aminohippuric acid can react with an activated carboxyl group on another molecule to form a stable amide bond.

Click Chemistry: For more advanced and highly specific conjugation, the 4-aminohippuric acid linker can be pre-functionalized with a bioorthogonal handle, such as an azide (B81097) or an alkyne. This allows for a highly efficient and specific reaction with a complementary handle on the target biomolecule, even in complex biological mixtures. acs.org

These techniques enable the construction of sophisticated systems for:

Molecular Probes: A fluorescent dye or a reporter molecule can be attached to 4-aminohippuric acid, which is then linked to a molecule that targets a specific cellular component. This allows for imaging and tracking of biological processes. nih.govnih.gov

Targeted Drug Delivery: In systems like antibody-drug conjugates (ADCs), the linker plays a critical role. A 4-aminohippuric acid-based linker can connect a potent cytotoxic drug to an antibody that specifically recognizes cancer cells. The conjugate circulates in the body until it binds to the target cell, where it is internalized, and the drug is released. nih.govfrontiersin.org

The table below summarizes relevant bioconjugation techniques.

| Technique | Functional Group on 4-Aminohippuric Acid | Reacts With | Application Example |

|---|---|---|---|

| Carbodiimide Chemistry (EDC/NHS) | Carboxylic Acid (-COOH) | Primary Amines (-NH₂) on proteins, peptides | Coupling a drug to an antibody for an antibody-drug conjugate (ADC). nih.gov |

| Activated Esters (e.g., NHS-ester) | Amine (-NH₂) | Pre-activated drug or probe containing an NHS-ester | Labeling a targeting peptide with a fluorescent probe via a 4-aminohippuric acid linker. |

| Diazotization | Aromatic Amine (-NH₂) | Phenolic groups (e.g., Tyrosine) on proteins | Site-specific protein modification under controlled conditions. |

| Click Chemistry (e.g., SPAAC) | Pre-functionalized with Azide or Alkyne | Complementary Alkyne or Azide on a biomolecule | Constructing complex molecular probes or assembling nanoparticle-based delivery systems. acs.org |

Development of Isotope-Labeled Probes for Research and Quantitation

Stable isotope labeling is a powerful technique where an atom in a molecule is replaced by its heavier, non-radioactive isotope (e.g., ¹²C replaced by ¹³C, ¹⁴N by ¹⁵N, or ¹H by ²H/D). chempep.comcriver.com These labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass, which allows them to be distinguished and quantified by mass spectrometry (MS) or nuclear magnetic resonance (NMR). silantes.com

This compound can be synthesized with stable isotopes incorporated into its structure to create valuable research tools. The synthesis would involve using isotopically labeled precursors. nih.gov For example, using labeled glycine (B1666218) or 4-aminobenzoic acid during the synthesis would result in an isotopically labeled aminohippuric acid molecule.

These labeled probes have several key applications:

Internal Standards for Quantitation: An isotope-labeled version of a 4-aminohippuric acid-drug conjugate can be used as an internal standard in pharmacokinetic studies. By adding a known amount of the heavy-labeled standard to a biological sample (e.g., plasma), the exact concentration of the unlabeled drug conjugate can be determined with high accuracy using LC-MS. criver.comnih.gov

Metabolic Tracing: Isotope-labeled probes can be used to trace the metabolic fate of a prodrug. By administering the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME), identifying the metabolites formed by detecting the mass shift in MS analysis. silantes.comnih.gov

Quantitative Proteomics (SILAC): While typically used for amino acids like arginine and lysine, the principle of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be adapted. researchgate.netyoutube.com A drug conjugate containing isotope-labeled 4-aminohippuric acid could be used to study its interaction with proteins in a quantitative manner. Cells grown in "heavy" and "light" media can be treated differently and their proteomes compared to identify proteins that interact with the drug. nih.govresearchgate.net

The table below details common stable isotopes and their applications in the context of labeled aminohippuric acid probes.

| Isotope | Common Labeling Position | Primary Analytical Technique | Application |

|---|---|---|---|

| Carbon-13 (¹³C) | Carboxyl carbon, aromatic ring carbons | Mass Spectrometry (MS), NMR Spectroscopy | Internal standard for quantitative LC-MS; tracing carbon backbone in metabolic studies. chempep.comnih.gov |

| Nitrogen-15 (¹⁵N) | Amide nitrogen, aromatic amine nitrogen | Mass Spectrometry (MS), NMR Spectroscopy | Tracing nitrogen metabolism; enhancing sensitivity in protein-ligand interaction studies by NMR. nih.gov |

| Deuterium (²H or D) | Non-exchangeable C-H bonds | Mass Spectrometry (MS) | Internal standard; can be used to study kinetic isotope effects in drug metabolism. chempep.com |

Mechanistic Studies of Transport and Interaction in Biochemical Systems

Investigation of Organic Anion Transporter (OAT) Substrate Recognition and Transport Kinetics

No research data was found regarding the interaction of Boc-4-aminohippuric acid with Organic Anion Transporters (OATs).

Characterization of OAT1 and OAT3 Mediated Uptake

There are no available studies characterizing the mediated uptake of this compound by OAT1 and OAT3. Consequently, no data on its transport kinetics, such as Michaelis-Menten constant (Km) or maximum velocity (Vmax), can be provided.

Studies on Interactions with Other Transporters (e.g., NPT1, MRP2)

No research has been published detailing the interactions of this compound with other transporters, including the sodium-dependent phosphate transport protein 1 (NPT1) or the multidrug resistance-associated protein 2 (MRP2).

Inhibition Studies of Transporters by Aminohippuric Acid Analogs

While studies exist for various aminohippuric acid analogs, no specific research has been conducted to investigate the inhibitory effects of this compound on any transporters. Therefore, data regarding its potential to inhibit OAT1, OAT3, or other transporters is not available.

Chelation and Complex Formation Studies with Metal Ions involving Aminohippuric Acid and its Derivatives

A comprehensive literature search did not yield any studies on the chelation properties of this compound or its ability to form complexes with metal ions.

Enzyme-Mediated Biotransformations of Aminohippuric Acid Derivatives

There is no information available in the scientific literature regarding the enzyme-mediated biotransformation of this compound.

Data Tables

Due to the absence of research findings for this compound in the specified areas, the following data tables are presented without data.

Table 1: OAT1 and OAT3 Mediated Uptake of this compound

| Transporter | Km (µM) | Vmax (pmol/mg protein/min) |

|---|---|---|

| OAT1 | No data available | No data available |

Table 2: Interaction of this compound with Other Transporters

| Transporter | Interaction Type | IC50/Ki (µM) |

|---|---|---|

| NPT1 | No data available | No data available |

Table 3: Inhibition of Transporters by this compound

| Transporter | Substrate | IC50/Ki (µM) |

|---|---|---|

| OAT1 | Not applicable | No data available |

Table 4: Metal Ion Chelation and Complex Formation by this compound

| Metal Ion | Stability Constant (log K) | Stoichiometry |

|---|

Table 5: Enzyme-Mediated Biotransformation of this compound

| Enzyme | Metabolite(s) | Reaction Type |

|---|

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Detailed High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) methods, including column types, mobile phases, gradient programs, and mass-to-charge ratio transitions specifically for Boc-4-aminohippuric acid, have not been documented in the reviewed literature. One vendor, BOC Sciences, notes that Boc-protected amino acids can be analyzed using normal-phase or reverse-phase HPLC, but does not provide a specific method for this compound.

Electrochemical Sensing Methods for Detection

No electrochemical sensing methods designed for the detection of this compound were found. Standard electrochemical techniques for amino acids often target the free amine group, which is blocked in this compound by the Boc group, rendering those methods unsuitable. nih.govresearchgate.net

Spectrophotometric Determination Techniques in Research Settings

Common spectrophotometric methods for the parent compound, p-aminohippuric acid, rely on reactions with the primary aromatic amine, such as diazotization or reaction with reagents like dimethylaminocinnamaldehyde. nih.govresearchgate.net The Boc protecting group prevents these reactions, meaning a different chemical basis would be required for a spectrophotometric assay, for which no methods have been published.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways for Boc-4-Aminohippuric Acid Analogs

Future research into this compound will likely focus on the development of novel and efficient synthetic pathways to generate a diverse library of its analogs. The core structure of this compound presents multiple points for chemical modification, including the aromatic ring, the glycine (B1666218) backbone, and the carboxylic acid and Boc-protected amine termini.

Key areas of exploration for synthetic innovation may include:

Combinatorial Chemistry: The application of combinatorial chemistry principles will be instrumental in rapidly generating large libraries of this compound analogs. nih.gov Synthetic strategies such as split-pool synthesis could be adapted to introduce a wide range of substituents on the aromatic ring or to replace the glycine moiety with other amino acids, including unnatural ones. researchgate.net This approach would facilitate the exploration of the chemical space around the core scaffold.

Flow Chemistry: Continuous flow synthesis methodologies offer advantages in terms of reaction control, scalability, and safety. Developing flow-based procedures for the synthesis of this compound and its derivatives could streamline the production of these compounds, making them more accessible for further research and development. nih.gov

Late-Stage Functionalization: Techniques for the late-stage functionalization of the aromatic ring would allow for the introduction of diverse chemical groups onto the core scaffold at a later step in the synthesis. This approach is highly efficient for creating a variety of analogs from a common intermediate, enabling the rapid exploration of structure-activity relationships.

Enantioselective Synthesis: For applications where chirality is crucial, the development of enantioselective synthetic routes to access specific stereoisomers of this compound analogs will be a significant focus. nih.gov This could involve the use of chiral catalysts or starting materials to control the stereochemistry of the final products.

The exploration of these novel synthetic pathways will be crucial for unlocking the full potential of this compound as a versatile building block in drug discovery and other areas of chemical research.

Integration into Advanced Materials Science Research

The structural motifs present in this compound make it an intriguing candidate for integration into advanced materials. Its rigid aromatic core, flexible glycine linker, and functional end groups (a protected amine and a carboxylic acid) offer opportunities for the rational design of novel polymers and metal-organic frameworks (MOFs).

Polymer Synthesis:

The bifunctional nature of this compound, after deprotection of the Boc group, allows it to act as a monomer in polymerization reactions. Future research could explore its incorporation into various polymer backbones, such as polyamides and polyesters, to impart specific properties. For instance, the aromatic ring could enhance thermal stability and mechanical strength, while the glycine unit could introduce a degree of flexibility. The Ugi four-component polymerization of amino acid derivatives is a promising combinatorial tool for creating diverse polypeptoids, and this strategy could be applied to this compound to generate novel materials with tunable properties. rsc.org

Metal-Organic Frameworks (MOFs):

Gas Storage and Separation: The porous nature of MOFs makes them suitable for storing gases like hydrogen and carbon dioxide.

Catalysis: The incorporation of catalytically active metal centers or functional organic linkers can lead to MOFs with enzymatic-like activity. nih.gov

Sensing: The luminescence properties of some MOFs can be modulated by the presence of specific analytes, making them useful as chemical sensors. rsc.org

Drug Delivery: The biocompatibility of amino acid-based MOFs makes them promising candidates for the controlled release of therapeutic agents. mdpi.com

The following table summarizes potential research directions for this compound in materials science:

| Research Area | Potential Application | Key Structural Feature of this compound |

| Polymer Chemistry | High-performance polymers with enhanced thermal and mechanical properties. | Rigid aromatic ring and bifunctional nature. |

| Metal-Organic Frameworks | Gas storage, catalysis, chemical sensing, and drug delivery. | Carboxylic acid for metal coordination and overall molecular structure for framework direction. |

Expansion of Chemical Biology Tools based on this compound Scaffolds

The unique structural features of this compound make it an attractive scaffold for the development of novel chemical biology tools to probe and manipulate biological systems. Its modular nature allows for the incorporation of various functional groups, such as fluorescent dyes, affinity tags, and photo-crosslinkers.

Potential applications in chemical biology include:

Molecular Probes: Derivatives of this compound could be designed as molecular probes to study biological processes. For example, fluorescently labeled analogs could be used to visualize the localization and dynamics of specific proteins or cellular structures. nih.govresearchgate.net

Affinity-Based Probes: By attaching a reactive group, this compound analogs could be used as activity-based probes to identify and characterize the active sites of enzymes.

Scaffolds for Peptide Mimetics: The rigid aromatic core and the glycine moiety of this compound can serve as a scaffold to mimic the secondary structures of peptides. Such peptidomimetics are often more stable to proteolytic degradation than their natural peptide counterparts and can be used to modulate protein-protein interactions.

Drug Conjugation: The carboxylic acid and (after deprotection) the amine group provide convenient handles for conjugating this compound to other molecules, such as drugs or targeting ligands. This could be utilized in the development of targeted drug delivery systems.

The development of chemical biology tools based on the this compound scaffold will provide researchers with new avenues to investigate complex biological questions and to develop novel therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Boc-4-aminohippuric acid in laboratory settings?

- Methodological Answer : Synthesis typically involves coupling 4-aminohippuric acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., in THF with triethylamine). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm Boc-group attachment and purity, supplemented by infrared (IR) spectroscopy for functional group analysis (e.g., carbonyl stretching at ~1650–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks. Ensure experimental details align with reproducibility guidelines, including solvent ratios, reaction times, and purification methods (e.g., column chromatography) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Purity is quantified via reverse-phase HPLC using a C18 column, with mobile phases like acetonitrile/water (0.1% TFA) and UV detection at 254 nm. Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, or humidity) followed by LC-MS to identify degradation products. For long-term stability, store samples in anhydrous, dark conditions at –20°C and monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR peak splitting anomalies) be resolved during this compound characterization?

- Methodological Answer : Contradictions may arise from solvent impurities, dynamic proton exchange, or diastereomer formation. Cross-validate results using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent effects. Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For unresolved anomalies, replicate synthesis under inert atmospheres (argon/glovebox) to exclude oxidation artifacts .

Q. What experimental strategies optimize this compound’s solubility for in vitro biological assays without compromising stability?

- Methodological Answer : Test co-solvents (DMSO, ethanol) at ≤1% v/v to avoid cytotoxicity. For aqueous compatibility, use cyclodextrin-based encapsulation or pH-adjusted buffers (e.g., phosphate buffer at pH 7.4). Monitor solubility via dynamic light scattering (DLS) and stability via time-resolved UV-Vis spectroscopy. Include negative controls (solvent-only) to distinguish compound effects from solvent interference .

Q. How should researchers design experiments to investigate this compound’s role in prodrug delivery systems?

- Methodological Answer : Focus on hydrolysis kinetics under physiological conditions (37°C, pH 7.4) using LC-MS to track Boc-group cleavage and release of 4-aminohippuric acid. Compare enzymatic vs. non-enzymatic pathways by adding esterases or peptidases. Use Franz diffusion cells to assess transmembrane permeability, and validate cytotoxicity in cell lines (e.g., HepG2) via MTT assays. Reference prodrug design principles from analogous compounds (e.g., Boc-protected amino acids) .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in pharmacological studies?

- Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For heterogeneous datasets, apply mixed-effects models or bootstrapping to estimate confidence intervals. Report variability as SEM with n ≥ 3 replicates. Include raw data in appendices and processed data (normalized to controls) in main figures .

Q. How can researchers address batch-to-batch variability in this compound synthesis during multi-institutional studies?

- Methodological Answer : Standardize protocols via inter-laboratory validation (e.g., round-robin testing). Share reference samples (NMR, HRMS) through collaborative platforms. Implement quality control (QC) checkpoints using validated HPLC retention times and spectral libraries. Document deviations in supplementary materials to facilitate meta-analysis .

Ethical & Reproducibility Considerations

Q. What measures ensure ethical reporting of negative or inconclusive results in studies using this compound?

- Methodological Answer : Adhere to FAIR data principles by depositing raw spectra, chromatograms, and experimental logs in repositories like Zenodo or Figshare. Use the ARRIVE guidelines for preclinical studies to detail all experimental parameters, including failed attempts. Discuss limitations in the "Discussion" section to guide future research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.